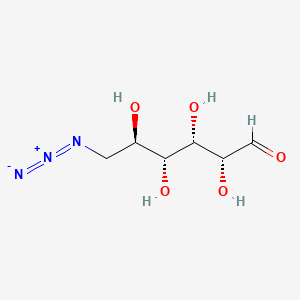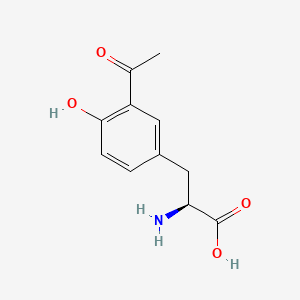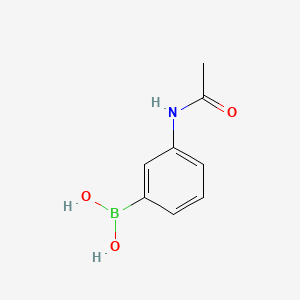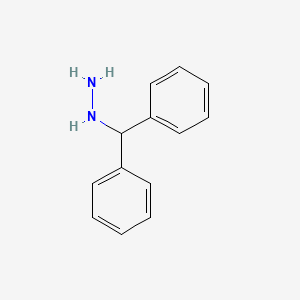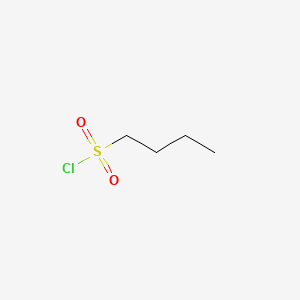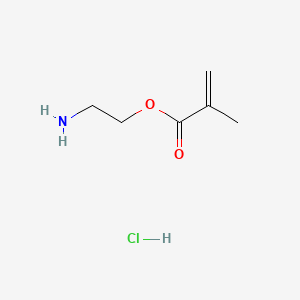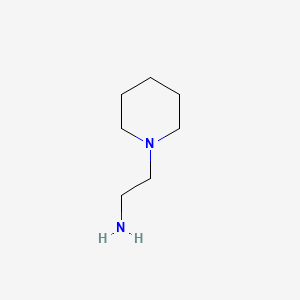
N-(2-Aminoethyl)piperidin
Übersicht
Beschreibung
N-(2-Aminoethyl)piperidine: is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Aminoethyl)piperidine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: N-(2-Aminoethyl)piperidine derivatives have shown potential in the development of pharmaceuticals, particularly in the treatment of neurological disorders and as anticancer agents.
Industry: In the industrial sector, this compound is employed in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
Target of Action
N-(2-Aminoethyl)piperidine is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives are known to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects . .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some piperidine derivatives act as antagonists of dopamine D2 receptors .
Biochemical Pathways
For example, some piperidine derivatives can induce the release of reactive oxygen species (ROS), activate mitochondrial cytochrome C, release Bax-protein from mitochondria, and downregulate Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Pharmacokinetics
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Safety data sheets suggest that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . Therefore, it should be handled with care, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-Aminoethyl)piperidine involves the reductive amination of piperidine with 2-chloroethylamine. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Cyclization Reactions: Another approach involves the cyclization of 2-(piperidin-1-yl)ethanol with ammonia or primary amines under acidic conditions. This method can yield N-(2-Aminoethyl)piperidine with good efficiency.
Industrial Production Methods: Industrial production of N-(2-Aminoethyl)piperidine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Aminoethyl)piperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of N-(2-Aminoethyl)piperidine can lead to the formation of secondary or tertiary amines, depending on the reducing conditions and reagents used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring instead of a piperidine ring.
N-(2-Aminoethyl)morpholine: This compound features a morpholine ring, offering different chemical properties and reactivity.
Uniqueness: N-(2-Aminoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its versatility in various chemical reactions and its potential in pharmaceutical development make it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRGSHEMCMUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181977 | |
| Record name | N-(2-Aminoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27578-60-5 | |
| Record name | 1-Piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminoethyl)piperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2-Aminoethyl)piperidine typically interact in complex formations?
A2: N-(2-Aminoethyl)piperidine acts as a bidentate ligand, coordinating to metal ions through both nitrogen atoms. [] For instance, in silver(I) saccharinate complexes, it forms a chelate with the silver ion. The piperidine ring adopts a "chair" conformation in these complexes. []
Q2: What is the significance of hydrogen bonding in complexes containing N-(2-Aminoethyl)piperidine?
A3: Hydrogen bonding plays a crucial role in the supramolecular arrangement of N-(2-Aminoethyl)piperidine complexes. [] Specifically, N-H···O hydrogen bonds link individual molecules, forming one-dimensional chains in silver(I) saccharinate complexes. [] This highlights the importance of intermolecular interactions in the solid-state structure of these compounds.
Q3: Has N-(2-Aminoethyl)piperidine shown potential for biological applications?
A4: Research suggests that N-(2-Aminoethyl)piperidine derivatives, particularly those with longer alkyl chains (tetradecyl and hexadecyl), exhibit promising antimicrobial and anti-plaque activities. [] These compounds demonstrate bactericidal effects against specific bacteria associated with dental caries, such as Streptococcus mutans. [] This area holds potential for further exploration in developing targeted antimicrobial agents.
Q4: Are there any insights into the catalytic activity of copper complexes incorporating N-(2-Aminoethyl)piperidine derivatives?
A5: Studies have explored the use of dicopper complexes with N-(2-Aminoethyl)piperidine derived ligands as synthetic analogues of catechol oxidase. [] These complexes demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (a model substrate). [] Although a direct linear relationship between catalytic efficiency and electrochemical properties wasn't observed, DFT calculations suggested a correlation between the energetics of Cu(II) to Cu(I) reduction and the turnover number (kcat). [] This emphasizes the role of computational methods in understanding complex catalytic mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


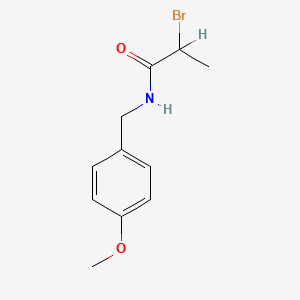
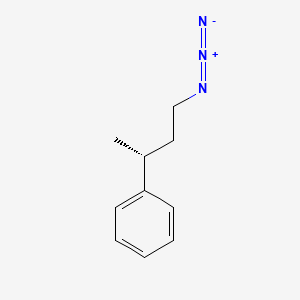
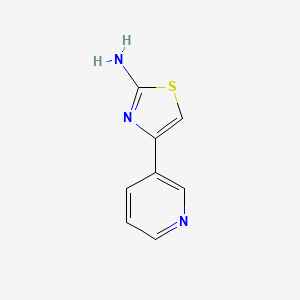

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

